![molecular formula C17H12N2OS3 B2500827 (E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 681233-26-1](/img/structure/B2500827.png)
(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a derivative of acrylamide, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly studied in the provided papers, related acrylamide derivatives have been synthesized and investigated for their potential therapeutic applications. For instance, a novel series of 2-cyano-N-(tetrahydrobenzo[b]thiophen-2-yl)acrylamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast carcinoma . This suggests that the compound of interest may also possess similar cytotoxic properties and could be a candidate for further pharmacological studies.
Synthesis Analysis
The synthesis of acrylamide derivatives typically involves the formation of an acrylamide moiety attached to various heterocyclic and aromatic rings. In the first paper, the authors describe the synthesis of a series of acrylamide derivatives and confirm their structures using spectral tools . Although the exact synthesis method for (E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is not detailed, it is likely that similar synthetic strategies and confirmatory techniques would be employed.
Molecular Structure Analysis
Vibrational spectroscopic investigation and theoretical calculations, such as those performed on a related compound (E)-3-phenyl-N-[4-(phenyl-amino) quinazoline-7-yl] acrylamide, provide insights into the optimized geometrical structure and harmonic vibration frequencies . These methods, including ab initio HF, DFT/B3LYP, and MP2, could be applied to the compound of interest to predict its molecular structure and identify possible intramolecular interactions.
Chemical Reactions Analysis
The reactivity of acrylamide derivatives can be inferred from their chemical structure. The presence of the acrylamide moiety suggests potential for interactions with biological macromolecules, which could lead to cytotoxic effects as observed in the first paper . Additionally, the specific substituents on the acrylamide core could influence its reactivity and binding affinity to various targets, such as proteins involved in cancer cell proliferation.
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylamide derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the cytotoxic effects of the synthesized acrylamide derivatives against cancer cell lines indicate that these compounds are biologically active and may have specific physicochemical properties that allow them to penetrate cell membranes and interact with intracellular targets . Theoretical calculations and vibrational spectroscopic investigations, as performed in the second paper, can also provide valuable information about the stability and electronic properties of these compounds .
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis Techniques : The compound has been synthesized through various techniques, including condensation reactions and cyclization processes. For instance, the synthesis of related compounds involves condensation of specific aldehydes and acrylamides under controlled conditions (Kariuki et al., 2022).
- Crystal Structure Determination : The crystal structure and molecular geometry of related compounds have been determined using techniques like X-ray diffraction and NMR spectroscopy, providing insight into their structural characteristics (Lee et al., 2009).
Photovoltaic and Optical Applications
- Dye-Sensitized Solar Cells : Compounds containing thiophene and thiazole units, similar to the query compound, have been used as sensitizers in dye-sensitized solar cells, showing promising photovoltaic performance (Han et al., 2015).
- Nonlinear Optical Properties : Derivatives of thiophene have been studied for their nonlinear optical limiting properties, which are significant for optoelectronic devices and protecting optical sensors (Anandan et al., 2018).
Anticancer Properties
- Cytotoxic Activity : Acrylamide derivatives have shown cytotoxic activities against various cancer cell lines, indicating potential applications in developing anticancer agents (Kamal et al., 2014).
- Tubulin Polymerization Inhibitors : Some acrylamide conjugates have been evaluated for their anti-tubulin activity, which is crucial for cancer therapy (Kamal et al., 2014).
Other Applications
- Insecticidal Agents : Sulfonamide thiazole derivatives have shown potential as insecticidal agents, highlighting the diverse applicability of thiazole-containing compounds (Soliman et al., 2020).
- Metal Sorption : N-heterocyclic acrylamide polymers have been used as chelating agents for metal sorption, indicating the compound's utility in environmental applications (Al-Fulaij et al., 2015).
特性
IUPAC Name |
(E)-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS3/c20-15(8-7-11-4-3-9-21-11)18-17-19-16-12-5-1-2-6-13(12)22-10-14(16)23-17/h1-9H,10H2,(H,18,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIIWALQGDSSIN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2500744.png)

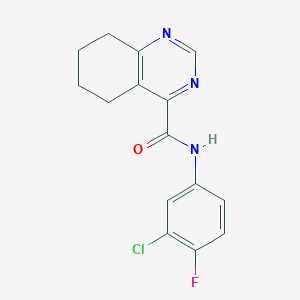
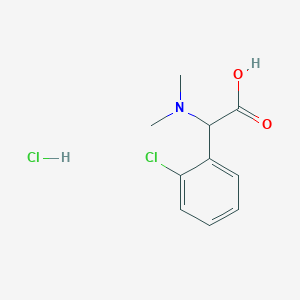
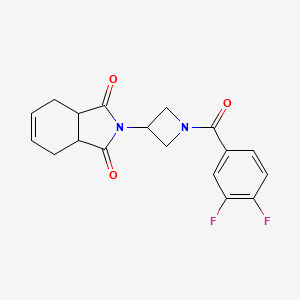
![2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2500752.png)
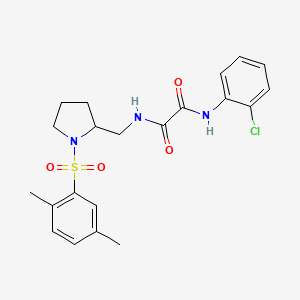
![N-(4-Chloro-3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2500755.png)
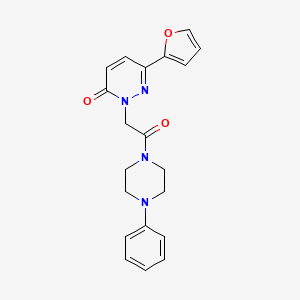
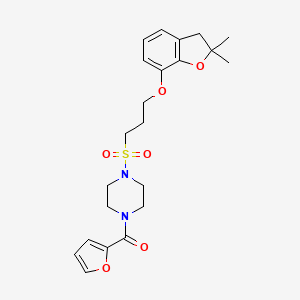
![1-[1-(1H-1,2,3-Benzotriazol-1-yl)-2-methylpropyl]piperidin-2-one](/img/structure/B2500760.png)
![1-[2-(4-Ethylphenoxy)acetyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2500761.png)
![N-(1-cyanocyclopentyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2500762.png)
